molecular formula C13H14N4OS B14139175 4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol CAS No. 88964-35-6

4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol

Cat. No.: B14139175
CAS No.: 88964-35-6
M. Wt: 274.34 g/mol
InChI Key: GORRQCICPDARQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol is a complex organic compound that features a phenol group attached to a thiazole ring, which is further substituted with a tetrahydropyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the phenol group and the tetrahydropyrimidinylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiazole and tetrahydropyrimidinylamino groups can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}aniline
  • **4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}methanol

Uniqueness

4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack the phenol group or have different substituents.

Properties

CAS No.

88964-35-6

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenol

InChI

InChI=1S/C13H14N4OS/c18-10-4-2-9(3-5-10)11-8-19-13(16-11)17-12-14-6-1-7-15-12/h2-5,8,18H,1,6-7H2,(H2,14,15,16,17)

InChI Key

GORRQCICPDARQF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)NC2=NC(=CS2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.